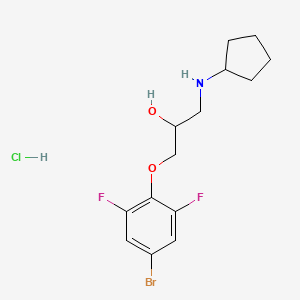![molecular formula C23H23ClN2O4S B4166644 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4166644.png)
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide
描述
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a sulfonamide group, and a chlorinated aromatic ring, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process often includes:
Chlorination: Introduction of a chlorine atom to the aromatic ring.
Sulfonylation: Addition of a sulfonamide group through a reaction with sulfonyl chloride.
Amidation: Formation of the acetamide group by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to optimize the process.
化学反应分析
Types of Reactions
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonamide group to amine.
Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
科学研究应用
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid derivatives: Similar in structure but with different functional groups.
Sulfonamide derivatives: Share the sulfonamide group but differ in the aromatic ring structure.
Chlorinated aromatic compounds: Contain chlorine atoms but lack the sulfonamide and phenoxy groups.
Uniqueness
What sets 2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-8-10-19(11-9-16)25-23(27)15-30-22-13-12-20(14-21(22)24)31(28,29)26-17(2)18-6-4-3-5-7-18/h3-14,17,26H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLRQEOGFSJYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4166572.png)

![Ethyl 4-({[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetyl}amino)benzoate](/img/structure/B4166585.png)
![7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4166595.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-4-nitrobenzamide](/img/structure/B4166596.png)
![5-(3,4-dimethylphenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4166603.png)
![5-{4-[(4-fluorophenoxy)methyl]phenyl}-1H-tetrazole](/img/structure/B4166607.png)
amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4166615.png)
![1-(1-adamantyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4166617.png)
![4-TERT-BUTYL-N-[5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]BENZAMIDE](/img/structure/B4166631.png)
![4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4166637.png)
![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4166651.png)
![2-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4166664.png)
![methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
